molecular formula C6H7BrN2O B13600158 O-((5-Bromopyridin-3-yl)methyl)hydroxylamine

O-((5-Bromopyridin-3-yl)methyl)hydroxylamine

Cat. No.: B13600158
M. Wt: 203.04 g/mol
InChI Key: XZAIHFDEUNKTQT-UHFFFAOYSA-N
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Description

O-((5-Bromopyridin-3-yl)methyl)hydroxylamine is an O-substituted hydroxylamine derivative featuring a pyridine ring substituted with a bromine atom at position 5 and a hydroxymethylamine group at position 3. Its molecular formula is C₆H₇BrN₂O, with a molar mass of 218.04 g/mol. This compound is structurally distinct due to the electron-withdrawing bromine atom and the pyridine heterocycle, which influence its reactivity, stability, and applications in analytical and synthetic chemistry.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

O-[(5-bromopyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7BrN2O/c7-6-1-5(4-10-8)2-9-3-6/h1-3H,4,8H2

InChI Key

XZAIHFDEUNKTQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine typically involves the reaction of 5-bromopyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-((5-Bromopyridin-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-((5-Bromopyridin-3-yl)methyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine with analogs:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound 5-Bromo-3-pyridinylmethyl C₆H₇BrN₂O 218.04 Bromine enhances electron deficiency; pyridine ring enables π-π interactions
O-(2,3,4,5,6-PFBHA)hydroxylamine (PFBHA) Pentafluorobenzyl C₇H₄F₅NO 231.11 High electronegativity from fluorine atoms; widely used in carbonyl derivatization
1-((Ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) 2-Bromobenzyl C₇H₇BrClNO 252.50 Bromine provides isotopic signature (⁷⁹Br/⁸¹Br) for detection in complex mixtures
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) Biphenyl-4-ylmethyl C₁₃H₁₃NO 199.25 Extended aromatic system; higher lipophilicity
O-(Thiophen-2-ylmethyl)hydroxylamine (29t) Thiophen-2-ylmethyl C₅H₇NOS 129.18 Sulfur atom enhances polarizability; potential for metal coordination

Key Observations :

  • Pyridine’s aromatic nitrogen offers distinct electronic effects compared to benzene (PFBHA) or thiophene (29t), influencing solubility and intermolecular interactions .

Spectroscopic Data and Reactivity

NMR chemical shifts for analogous compounds () provide insights into electronic environments:

Compound (Example) ¹H NMR (CDCl₃, δ ppm) Key Peaks
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) 7.60–7.30 (m, 9H, Ar-H), 4.70 (s, 2H, CH₂) Aromatic protons dominate; CH₂ signal at 4.70
O-(Thiophen-2-ylmethyl)hydroxylamine (29t) 7.20–6.90 (m, 3H, Thiophene-H), 4.65 (s, 2H, CH₂) Thiophene protons deshielded; CH₂ at 4.65
Expected for Target Compound ~8.50–8.20 (pyridine-H), 4.80–4.60 (CH₂) Bromine causes deshielding of adjacent protons

Reactivity Comparison :

  • PFBHA and BBHA are optimized for carbonyl derivatization in analytical chemistry, with detection limits as low as 0.01 µmolL⁻¹ for PFBHA . The target compound’s bromine may similarly enhance detection specificity in mass spectrometry but requires validation.
  • Thiophene- and morpholine-substituted hydroxylamines (e.g., 29t, 20j) exhibit metal-chelation properties, whereas the pyridine-bromine system in the target compound may favor interactions with electron-deficient species .

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